molecular formula C25H24N2O2S B4015335 3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B4015335
M. Wt: 416.5 g/mol
InChI Key: YBZGUUWBSAXTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dibenzo[b,e][1,4]diazepine derivative characterized by a central seven-membered diazepine ring fused to two benzene moieties. Key structural features include:

  • A 4-methoxyphenyl group at position 3, contributing electron-donating properties and influencing lipophilicity.
  • A methyl group at position 8, which may enhance metabolic stability.
  • A thiophen-2-yl substituent at position 11, introducing sulfur-mediated π-π stacking or hydrophobic interactions.
  • A hydroxyl group at position 1, enabling hydrogen bonding and modulating solubility .

Properties

IUPAC Name

9-(4-methoxyphenyl)-3-methyl-6-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-15-5-10-19-20(12-15)27-25(23-4-3-11-30-23)24-21(26-19)13-17(14-22(24)28)16-6-8-18(29-2)9-7-16/h3-12,17,25-27H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZGUUWBSAXTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC=CS4)C(=O)CC(C3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are heavily influenced by substituent variations. Below is a comparative analysis with key analogs:

Compound Name R3 R8 R11 Key Differences & Implications Reference
Target Compound 4-Methoxyphenyl Methyl Thiophen-2-yl Thiophene enhances π-stacking; hydroxyl improves solubility.
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-... 4-Methoxyphenyl - 4-Trifluoromethylphenyl CF3 group increases electron-withdrawing effects, potentially altering receptor binding.
11-(4-Methylpiperazinyl)-5H-dibenzo[b,e][1,4]diazepin-2-ol - - 4-Methylpiperazinyl Piperazinyl group introduces basicity, likely enhancing CNS penetration.
3,3-Dimethyl-10-(trifluoroacetyl)-11-(3,4,5-trimethoxyphenyl)-... 3,4,5-Trimethoxyphenyl - Trifluoroacetyl Trimethoxy groups may improve membrane permeability; trifluoroacetyl affects metabolic stability.

Functional Group Impact on Bioactivity

  • Thiophen-2-yl vs. Aryl Groups : Thiophene’s sulfur atom may engage in unique binding interactions (e.g., with cysteine residues in enzymes) compared to purely aromatic substituents like phenyl or trifluoromethylphenyl .
  • Hydroxyl Group : Unlike ketone or acetamide derivatives (e.g., ), the hydroxyl group in the target compound could reduce toxicity by avoiding reactive metabolite formation .

Research Findings and Implications

  • Receptor Selectivity : Piperazinyl analogs (e.g., ) show affinity for dopamine D2 receptors, suggesting the target compound’s thiophene substitution may shift selectivity toward serotonin or sigma receptors .
  • Metabolic Stability : Methyl and methoxy groups (positions 8 and 3) likely slow oxidative metabolism, as seen in related dibenzodiazepines .
  • Crystallographic Data : SHELX software () has been widely used to resolve structures of similar diazepines, confirming the diazepine ring’s planar conformation in solid states .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Trifluoromethyl Analog () Piperazinyl Analog ()
Molecular Weight (g/mol) 415.52 461.44 308.38
logP (Estimated) 3.1 4.0 1.8
Hydrogen Bond Donors 1 0 1
Synthetic Yield (%) Not reported Not reported Not reported

Biological Activity

The compound 3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a member of the dibenzo[1,4]diazepine class, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular structure of this compound features:

  • A dibenzo[1,4]diazepine core.
  • Substituents including a methoxy group and a thiophene ring , which may enhance its biological activity through various interactions with biological targets.

Pharmacological Properties

Research indicates that compounds within the dibenzo[1,4]diazepine family often exhibit significant anxiolytic , anticonvulsant , and sedative effects. The unique structural features of this specific compound suggest potential for novel pharmacological actions:

Property Description
Anxiolytic ActivitySimilar to traditional benzodiazepines but may offer reduced side effects.
Anticonvulsant EffectsPotential efficacy in seizure control based on structural analogs.
Sedative EffectsMay induce sedation through modulation of GABAergic pathways.

The proposed mechanism involves interaction with the GABA-A receptor complex, which is critical for mediating inhibitory neurotransmission in the central nervous system. The presence of the methoxy and thiophene groups may enhance binding affinity or alter receptor selectivity compared to simpler benzodiazepines.

In Silico Studies

Computational predictions using tools like PASS (Prediction of Activity Spectra for Substances) have suggested a broad spectrum of potential biological activities for this compound. These predictions can guide experimental validation by highlighting targets such as:

  • GABA receptors
  • Serotonin receptors
  • Ion channels involved in neuronal excitability

Experimental Findings

Recent studies have explored the synthesis and biological evaluation of similar dibenzo[1,4]diazepines. For instance:

  • A study demonstrated that derivatives with thiophene substitutions exhibited enhanced anticonvulsant properties in rodent models compared to their non-thiophene counterparts .

Cytotoxicity and Anticancer Activity

Preliminary cytotoxic assays have indicated that compounds structurally related to this dibenzo[1,4]diazepine show promise against various cancer cell lines. For example:

  • Compounds with similar frameworks were tested against MCF-7 breast cancer cells and exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and adjust reaction conditions (e.g., temperature, solvent polarity) in real time. For example, highlights the use of nitrogen purging in methanol to stabilize reactive intermediates during diazepine ring formation.
  • Side Reaction Mitigation : Substitute bromine/nitration reagents with milder alternatives (e.g., N-bromosuccinimide) to reduce halogenation side products .
  • Purification Strategies : Employ gradient recrystallization (e.g., ethanol/water mixtures) or column chromatography with silica gel modified by methoxy groups to separate structurally similar byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s stereochemistry?

Methodological Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., R-factor = 0.043, data-to-parameter ratio = 17.6) resolves the diazepine ring’s chair conformation and methoxyphenyl-thiophenyl spatial arrangement .
  • Advanced NMR : 2D NOESY and HSQC experiments correlate proton environments (e.g., distinguishing axial vs. equatorial methyl groups) and confirm coupling between thiophene protons and adjacent carbons .
  • IR Spectroscopy : Identify hydrogen bonding between the hydroxyl group and the diazepine nitrogen, critical for stability .

Q. How can preliminary pharmacological screening be designed to assess the compound’s bioactivity?

Methodological Answer:

  • In Vitro Assays : Use enzyme-linked immunosorbent assays (ELISAs) to evaluate binding affinity to serotonin receptors (5-HT2A/5-HT6), leveraging the diazepine core’s structural similarity to known psychotropic agents .
  • Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM in triplicate, with positive controls (e.g., diazepam) and negative controls (solvent-only) to validate assay reliability .

Q. What are the critical parameters for validating the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC-MS. notes methoxy groups’ susceptibility to oxidative cleavage under high humidity.
  • Light Sensitivity Tests : Use UV-Vis spectroscopy to detect photodegradation byproducts, particularly in the thiophene moiety .

Q. How can researchers establish a baseline solubility profile for this compound?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, ethanol, and phosphate-buffered saline (PBS) at pH 7.4 using nephelometry. The methoxyphenyl group enhances solubility in polar aprotic solvents (e.g., logP ~2.8) .
  • Co-solvent Systems : Explore PEG-400/water mixtures to improve bioavailability for in vivo studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities across assays?

Methodological Answer:

  • Molecular Dynamics Simulations : Model the compound’s interaction with lipid bilayers to explain variability in cell permeability (e.g., thiophene hydrophobicity vs. diazepine polarity) .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing nitro groups) with IC50 values from to predict optimized derivatives .

Q. What strategies address discrepancies in crystallographic data versus solution-phase conformational analysis?

Methodological Answer:

  • Variable-Temperature NMR : Compare NOE interactions at 25°C and −40°C to detect flexible regions (e.g., thiophene rotation) that differ from X-ray structures .
  • DFT Calculations : Optimize gas-phase and solvent-phase geometries using B3LYP/6-31G(d) to identify energy barriers for ring puckering .

Q. How can AI-driven process simulation enhance large-scale synthesis reproducibility?

Methodological Answer:

  • COMSOL Multiphysics Integration : Model heat transfer in exothermic steps (e.g., diazepine cyclization) to prevent runaway reactions. highlights AI’s role in predicting optimal cooling rates .
  • Machine Learning for Catalyst Selection : Train models on datasets from to recommend catalysts (e.g., Pd/C vs. Raney Ni) for minimizing dehalogenation side reactions .

Q. What methodological frameworks reconcile conflicting theoretical models for the compound’s mechanism of action?

Methodological Answer:

  • Bayesian Network Analysis : Integrate pharmacokinetic data (e.g., half-life, protein binding) with receptor affinity profiles to prioritize dominant pathways .
  • Docking Studies with Cryo-EM Structures : Use AlphaFold-predicted serotonin receptor conformations to refine binding pose hypotheses .

Q. How can researchers design experiments to probe the compound’s potential off-target effects?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog to capture interactomes in neuronal lysates .
  • CRISPR-Cas9 Screens : Knock out candidate off-target receptors (e.g., dopamine D2) in HEK293 cells to isolate 5-HT-specific responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.